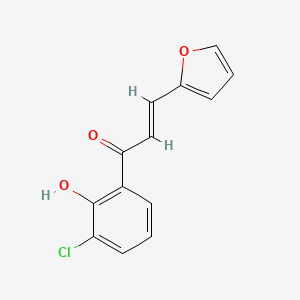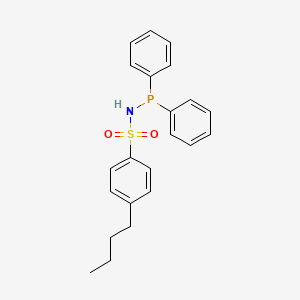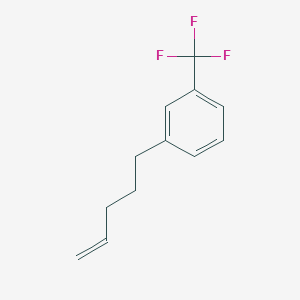
5-(3-Trifluoromethylphenyl)-1-pentene, 97%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Trifluoromethylphenyl)-1-pentene, or 5-TFPP, is a versatile chemical compound that has a wide range of applications in both scientific research and industrial processes. It is a colorless liquid with a boiling point of 141°C and a melting point of -86°C. 5-TFPP has a strong aromatic odor and is soluble in common organic solvents such as benzene, chloroform, and ether. It is also slightly soluble in water.
Aplicaciones Científicas De Investigación
5-TFPP is used in a wide range of scientific research applications. It is a useful reagent for the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and polymers. In addition, it has been used as a catalyst in the synthesis of polymers, as a reactant in the synthesis of heterocyclic compounds, and as a starting material for the synthesis of various fluorinated compounds.
Mecanismo De Acción
The mechanism of action of 5-TFPP is not fully understood. However, it is believed that the trifluoromethylphenyl group of the molecule is responsible for its reactivity. The trifluoromethylphenyl group is highly electron-withdrawing, which increases the electron-deficient character of the molecule and makes it more reactive towards electrophilic reagents.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-TFPP are not well understood. However, due to its structural similarity to other compounds with known pharmacological properties, it is believed to be potentially toxic. Therefore, it is important to take appropriate safety precautions when handling 5-TFPP.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of 5-TFPP is its high reactivity, which makes it a useful reagent for the synthesis of various organic compounds. However, its reactivity can also be a disadvantage, as it can lead to unwanted side reactions. In addition, it is important to take safety precautions when handling 5-TFPP, as it is potentially toxic.
Direcciones Futuras
There are numerous possible future directions in which research involving 5-TFPP could be conducted. These include further studies into its mechanism of action and biochemical and physiological effects, as well as the development of new synthetic methods and applications. Additionally, studies into the environmental fate and toxicity of 5-TFPP could be conducted, as well as research into its potential therapeutic applications.
Métodos De Síntesis
The synthesis of 5-TFPP is typically achieved through a two-step process. The first step is the reaction of 3-trifluoromethylphenol with pentene in the presence of a strong acid catalyst. This reaction results in the formation of a trifluoromethylphenyl-pentene intermediate, which is then reacted with an alkyl halide in the presence of a base catalyst to form 5-TFPP.
Propiedades
IUPAC Name |
1-pent-4-enyl-3-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3/c1-2-3-4-6-10-7-5-8-11(9-10)12(13,14)15/h2,5,7-9H,1,3-4,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSKDHJOWCCGGEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCC1=CC(=CC=C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

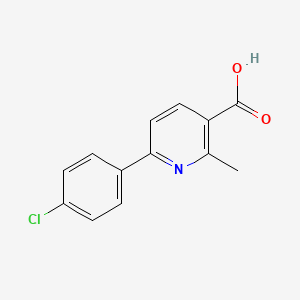
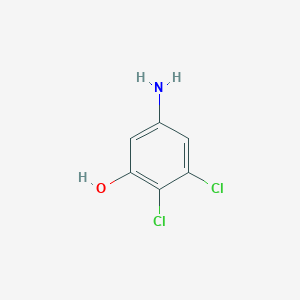

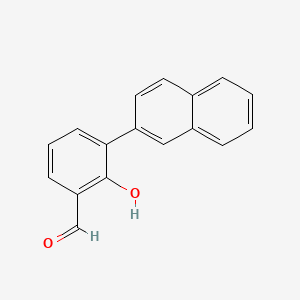
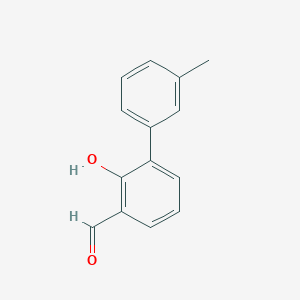


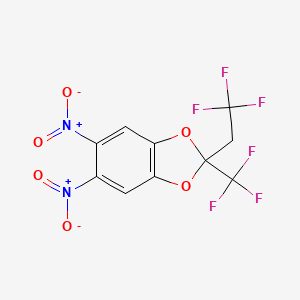
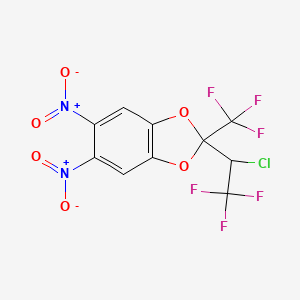
![2,6-Bis-[1-(2-methylphenylimino)-ethyl]pyridine iron(II) dichloride](/img/structure/B6325365.png)

